molecular formula C13H19N3O2 B1392907 N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide CAS No. 1053655-75-6

N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide

Cat. No. B1392907
M. Wt: 249.31 g/mol
InChI Key: WDMAMVLFOMHSDE-UHFFFAOYSA-N
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Description

“N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” is a chemical compound with the empirical formula C13H19N3O2 . It has been the subject of quantum mechanical calculations of ground state energy, vibration wavenumbers, and electronic absorption wavelengths .


Molecular Structure Analysis

The molecular structure of “N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” has been analyzed using Gaussian 09 program . The highest occupied and lowest unoccupied molecular orbital (HOMO and LUMO) energies have been calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” include its molecular weight of 249.31 . It is soluble in DMSO .

Scientific Research Applications

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

  • Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
  • Methods of Application : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
  • Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Monoselective N-Methylation of Amides

  • Application Summary : Phenyl trimethylammonium iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .
  • Methods of Application : The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for monoselective N-methylation of amides and related compounds .
  • Results or Outcomes : The method is characterized by a relatively broad substrate scope, including amides, N-heterocycles, and alcohols . It offers high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides .

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Bromination of Alkylbenzenes and Alkoxybenzenes

  • Application Summary : The bromination of alkylbenzenes and alkoxybenzenes in aqueous solution has industrial applications, environmental consequences, and potentially adverse biological effects .
  • Methods of Application : The bromination rate and selectivity of these compounds are influenced by structural effects. Kinetic experiments conducted in batch reactors were employed to evaluate these effects .
  • Results or Outcomes : The study found that the structure of the substituent has a significant effect on bromination rates .

Synthesis of Schiff Base Hydrazones

  • Application Summary : Schiff base hydrazones play an important role in inorganic chemistry, as they easily form stable complexes with most transition metal ions . They have been recognized as models for biologically important species .
  • Methods of Application : These compounds are synthesized by heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid .
  • Results or Outcomes : Coordination compounds derived from aroylhydrazones have been reported to act as enzyme inhibitors and are useful due to their pharmacological applications .

properties

IUPAC Name

tert-butyl N-[(Z)-[amino-(4-methylphenyl)methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-5-7-10(8-6-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMAMVLFOMHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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